3,4-difluoro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide
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Overview
Description
3,4-difluoro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of multiple fluorine atoms and a benzamide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzamide core: This can be achieved through the reaction of 3,4-difluoronitrobenzene with appropriate amines under controlled conditions.
Introduction of the triazine ring: This step involves the cyclization of intermediates to form the triazine ring, often using reagents such as cyanuric chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
3,4-difluoro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and van der Waals interactions, which can influence its binding affinity to proteins or enzymes. The triazine ring may also play a role in stabilizing the compound’s structure and facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 3,4-difluoronitrobenzene
- 1,2-difluoro-4-nitrobenzene
- 1-(2-fluoro-4-nitrophenyl)piperazine
- Delpazolid
Uniqueness
Compared to these similar compounds, 3,4-difluoro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide is unique due to the presence of both the triazine ring and multiple fluorine atoms. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
3,4-difluoro-N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O2/c17-10-2-4-14-11(8-10)16(25)23(22-21-14)6-5-20-15(24)9-1-3-12(18)13(19)7-9/h1-4,7-8H,5-6H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUNVGOOXJIUOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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